4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a unique structure that integrates both a pyrazole ring and a cyclopentane ring. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry and biology. It serves as a building block for the synthesis of more complex heterocyclic compounds and is being investigated for its biological activities, including antimicrobial and anticancer properties .
The compound is classified under heterocyclic compounds, which are organic compounds containing a ring structure composed of at least one atom that is not carbon. Its molecular formula is , and it has a molecular weight of approximately 170.18 g/mol . The compound is cataloged under various chemical databases, including PubChem, where its unique identifiers such as the InChI Key (UIJZMDMZDGZOOP-UHFFFAOYSA-N) are provided for reference .
The synthesis of 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction between cyclopentanone and hydrazine derivatives, leading to the formation of the pyrazole ring followed by the introduction of the carboxylic acid group through various chemical transformations .
Key technical details include:
The molecular structure of 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid can be represented as follows:
This compound features a bicyclic structure where the pyrazole ring is fused to a cyclopentane ring. The presence of the methyl group at the 4-position contributes to its reactivity and stability compared to similar compounds .
4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in research and industry.
The compound demonstrates notable stability due to its bicyclic structure. Its reactivity can be influenced by the presence of functional groups that allow for various chemical transformations.
4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid has several scientific applications:
The fusion of a cyclopentane ring to the pyrazole core creates a semi-rigid, bent topology that profoundly influences molecular recognition properties. This 5,5-bicyclic system enforces planarity across the pyrazole ring while introducing controlled stereochemistry at the ring fusion points. X-ray crystallographic studies of analogs reveal that the cyclopentane adopts an envelope conformation, positioning the methyl and carboxylic acid substituents in pseudo-equatorial orientations that minimize steric strain and optimize hydrogen bonding capability [2] [3]. The angle strain inherent in the five-membered rings enhances reactivity, facilitating ring-opening reactions or serving as synthetic handles for further elaboration.
Electronic distribution analysis shows that the fused system delocalizes electron density from the pyrazole nitrogen atoms into the cyclopentane ring, creating an electron-rich region around N2 and an electron-deficient region near the carboxylic acid. This polarized electronic environment underpins the ligand-metal chelation capabilities observed in metalloenzyme inhibition. The methyl group at position 4 exerts both steric and inductive effects—it slightly distorts the cyclopentane ring from ideal geometry while donating electron density to the adjacent methine carbon, indirectly modulating the acidity of the carboxylic acid moiety.
Table 1: Structural and Physicochemical Properties of Cyclopentapyrazole Carboxylic Acid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
---|---|---|---|---|
Unsubstituted parent | C₇H₈N₂O₂ | 152.15 | 245-248 | 0.85 |
4-Methyl derivative | C₈H₁₀N₂O₂ | 166.18 | Not reported | 1.16 |
1-(4-methylphenyl) derivative | C₁₄H₁₄N₂O₂ | 242.27 | Not reported | 2.78 |
6-Methyl-1,4,5,6-tetrahydro derivative | C₈H₁₀N₂O₂ | 166.18 | Not reported | 1.16 |
The structural uniqueness of this scaffold is further evidenced by its spectral signatures. Infrared spectroscopy shows characteristic carbonyl stretching frequencies between 1680-1710 cm⁻¹, significantly higher than typical aliphatic carboxylic acids due to conjugation with the pyrazole ring. In proton NMR, the diastereotopic methylene protons adjacent to the pyrazole appear as complex multiplet patterns between δ 2.8-3.2 ppm, while the methyl group resonates as a distinctive singlet near δ 1.3 ppm. The ring fusion creates magnetic anisotropy that deshields the methine proton, appearing downfield at δ 3.9-4.1 ppm [3]. These predictable spectral features aid in structural confirmation during synthesis.
The medicinal exploration of pyrazole derivatives began in earnest with antipyrine (phenazone) in the late 19th century, establishing pyrazoles as viable pharmacophores. The development of fused pyrazole systems accelerated in the 1960s-1970s with synthetic advances in cyclocondensation reactions, particularly the discovery that 1,3-dicarbonyl compounds could undergo regioselective reactions with hydrazines to form polysubstituted pyrazolines. The specific incorporation of carboxylic acid functionality emerged as a strategic innovation in the 1980s, allowing researchers to combine the metalloenzyme-targeting capability of carboxylates with the diverse biological activities of pyrazoles.
The cyclopenta[c]pyrazole scaffold gained significant attention following seminal work published in the 2006 Bioorganic & Medicinal Chemistry Letters special issue, which highlighted bicyclic pyrazoles as privileged structures in drug discovery [4]. This issue featured multiple studies exploring heteroaromatic replacements for classical pharmacophores, including pyrazole-based bioisosteres of the neuromodulator gabapentin. Researchers demonstrated that carboxylated bicyclic pyrazoles could mimic the conformational constraints and hydrogen bonding patterns of γ-aminobutyric acid (GABA) while offering superior metabolic stability—a breakthrough that stimulated investigation into related scaffolds like the 4-methylcyclopentapyrazole carboxylic acids [4].
Table 2: Historical Milestones in Bicyclic Pyrazole Medicinal Chemistry
Time Period | Development Milestone | Therapeutic Impact |
---|---|---|
1880s | Introduction of antipyrine (monocyclic pyrazole) | Established pyrazole core as analgesic/antipyretic scaffold |
1960s-1970s | Synthetic development of fused pyrazole systems via cyclocondensation reactions | Enabled access to structurally complex bicyclic frameworks |
1980s-1990s | Strategic incorporation of carboxylic acid functionality into pyrazole scaffolds | Expanded target range to metalloenzymes and ion channels |
2006 | Special issue of Bioorganic & Medicinal Chemistry Letters highlighting bicyclic pyrazoles | Validated GABA mimetic potential and kinase inhibition |
Post-2010 | Structure-based optimization of 4-methyl substituted derivatives | Improved pharmacokinetic profiles and target selectivity |
The evolution continued with structure-activity relationship (SAR) studies focusing on substituent effects at the 4-position. Early unsubstituted cyclopentapyrazole carboxylic acids exhibited promising target engagement but suffered from rapid glucuronidation in vivo. Introduction of the 4-methyl group—a seemingly minor modification—profoundly improved metabolic stability by sterically blocking phase II conjugation enzymes while minimally affecting target affinity. This advance represented a critical refinement that elevated the scaffold from a chemical curiosity to a viable lead structure for multiple drug discovery programs.
The synthetic accessibility of 4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid via Knorr pyrazole synthesis or [3+2] cycloadditions provides a robust platform for chemical exploration. The scaffold serves as a versatile intermediate that can undergo diversification at multiple positions: the carboxylic acid can be converted to amides or esters, the pyrazole nitrogen can be alkylated, and the saturated ring can undergo functionalization at the activated methylene positions. This synthetic flexibility enables efficient generation of chemical libraries for SAR studies, making the scaffold particularly valuable in hit-to-lead optimization campaigns.
Biologically, this scaffold demonstrates an unusual polypharmacology potential. Research indicates high-affinity interactions with multiple target classes:
Table 3: Biological Target Profiles of Cyclopentapyrazole Carboxylates
Target Class | Specific Target | Potency Range (IC₅₀/EC₅₀) | Structural Determinants of Activity |
---|---|---|---|
Ion Channels | Voltage-gated Ca²⁺ channel α₂δ | 0.8-5 µM | Carboxylate orientation, H-bond acceptors at N2 |
Inflammatory Enzymes | COX-2 / 5-Lipoxygenase | 50 nM-2 µM | Fe²⁺ coordination, hydrophobic pocket occupancy |
Kinases | VEGFR-2 / PDGFRβ | 0.1-1 µM | Planar heterocycle core, solvent-exposed substituents |
Nuclear Receptors | Retinoid X Receptor (RXR) | 0.5-5 µM | Acidic head group, rigid spacer domain |
The 4-methyl substituent plays a crucial role in modulating absorption and distribution properties. Compared to unmethylated analogs, the 4-methyl derivative shows a calculated logP increase of approximately 0.3-0.5 units, enhancing membrane permeability while maintaining sufficient aqueous solubility (>50 µg/mL) for oral bioavailability. The methyl group also reduces the pKa of the carboxylic acid by about 0.2 units through subtle inductive effects, potentially enhancing tissue penetration in physiological environments. These physicochemical advantages, combined with the synthetic tractability of the core structure, position this scaffold as a compelling starting point for developing therapeutics targeting chronic diseases requiring prolonged drug exposure.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7